myo-Inositol hexasulfate hexapotassium
Description
Structure and Properties: myo-Inositol hexasulfate hexapotassium salt (CAS: 28434-25-5) is a sulfated derivative of myo-inositol, where all six hydroxyl groups are substituted with sulfate groups, and the counterion is potassium. Its molecular formula is C₆H₆K₆O₂₄S₆, with a molecular weight of 1,008.82 g/mol. The hexapotassium salt form enhances water solubility, making it ideal for biochemical assays .
Properties
Molecular Formula |
C6H6K6O24S6 |
|---|---|
Molecular Weight |
889.1 g/mol |
IUPAC Name |
hexapotassium;(2,3,4,5,6-pentasulfonatooxycyclohexyl) sulfate |
InChI |
InChI=1S/C6H12O24S6.6K/c7-31(8,9)25-1-2(26-32(10,11)12)4(28-34(16,17)18)6(30-36(22,23)24)5(29-35(19,20)21)3(1)27-33(13,14)15;;;;;;/h1-6H,(H,7,8,9)(H,10,11,12)(H,13,14,15)(H,16,17,18)(H,19,20,21)(H,22,23,24);;;;;;/q;6*+1/p-6 |
InChI Key |
VIALLXKJIZYOAM-UHFFFAOYSA-H |
Canonical SMILES |
C1(C(C(C(C(C1OS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-].[K+].[K+].[K+].[K+].[K+].[K+] |
Origin of Product |
United States |
Preparation Methods
Direct Sulfation of myo-Inositol
The most common approach involves the direct sulfation of myo-inositol using sulfur trioxide (SO₃) complexes. These complexes, such as SO₃-pyridine (SO₃-Py) or SO₃-dimethylformamide (SO₃-DMF), act as electrophilic sulfating agents. The reaction typically proceeds in anhydrous conditions to avoid hydrolysis of the sulfating agent.
Reaction Conditions
- Reagents : myo-Inositol, SO₃-DMF complex (molar ratio 1:6–1:10), potassium hydroxide (for neutralization).
- Solvent : Dimethylformamide (DMF) or pyridine.
- Temperature : 50–80°C for 24–48 hours.
The sulfation mechanism involves nucleophilic attack by the hydroxyl groups of myo-inositol on the electrophilic sulfur atom of the SO₃ complex. Complete sulfation is challenging due to steric hindrance and anionic repulsion as sulfate groups are added. Excess SO₃-DMF (10 equivalents per hydroxyl) and prolonged reaction times (>48 hours) are required to achieve full substitution.
Example Protocol
- Dissolve myo-inositol (1.0 g, 5.5 mmol) in anhydrous DMF (50 mL).
- Add SO₃-DMF complex (33 mmol, 6 equivalents) gradually under nitrogen.
- Stir at 60°C for 48 hours.
- Quench with ice-cold water and neutralize with 6M KOH to pH 7–8.
- Concentrate under reduced pressure and purify via ion-exchange chromatography.
Catalytic Reduction-Based Synthesis
A patent (EP0262227A1) describes an alternative method using catalytic hydrogenation to generate intermediates that facilitate sulfation. This approach involves:
- Phosphorylation of myo-inositol to form a phosphate ester.
- Catalytic reduction (H₂/Pd-C) to remove protecting groups.
- Subsequent sulfation using SO₃-triethylamine complex.
While this method improves regioselectivity, it introduces additional steps, reducing overall yield (~40–50%) compared to direct sulfation.
Purification and Isolation Strategies
Ion-Exchange Chromatography
Due to the compound’s high solubility, ion-exchange resins (e.g., Dowex-50W in K⁺ form) are employed to replace residual cations with potassium. The crude product is loaded onto the column, washed with deionized water, and eluted with a KCl gradient.
Dialysis and Lyophilization
Post-neutralization, the solution is dialyzed (MWCO 1 kDa membrane) against deionized water to remove inorganic salts (e.g., K₂SO₄). Lyophilization yields the hexapotassium salt as a hygroscopic, off-white solid.
Purity Analysis
- HPLC-RI : Purity ≥97% (Column: Rezex RNM-Carbohydrate, eluent: 0.01N H₂SO₄).
- Elemental Analysis : Confirms potassium content (theoretical: 26.4% K).
Challenges in Industrial-Scale Production
Anionic Crowding and Incomplete Sulfation
Polysulfation suffers from reduced reaction efficiency with each successive sulfation step. Microwave-assisted synthesis has been explored to enhance reaction rates, achieving 90% sulfation in 4 hours versus 48 hours conventionally.
Byproduct Management
Side products include partially sulfated isomers (e.g., penta- or tetra-sulfates) and inorganic salts. Table 1 summarizes common impurities and removal methods.
Table 1: Byproducts and Purification Techniques
| Byproduct | Removal Method | Efficiency |
|---|---|---|
| Partially sulfated isomers | Ion-exchange chromatography | 85–90% |
| K₂SO₄ | Dialysis/Lyophilization | >95% |
| Unreacted SO₃ complexes | Activated charcoal filtration | 70–80% |
Comparative Analysis of Synthetic Routes
Table 2: Direct Sulfation vs. Catalytic Reduction
| Parameter | Direct Sulfation | Catalytic Reduction |
|---|---|---|
| Yield | 60–70% | 40–50% |
| Reaction Time | 48 hours | 72 hours |
| Regioselectivity | Moderate | High |
| Scalability | Industrial-friendly | Lab-scale only |
The direct method is preferred for bulk synthesis due to higher yields, while the catalytic approach is reserved for applications requiring strict regiochemical control.
Structural and Functional Characterization
Nuclear Magnetic Resonance (NMR)
Mass Spectrometry
- ESI-MS : [M−6K]⁶⁻ ion observed at m/z 148.2 (calculated for C₆H₆O₂₄S₆⁶⁻: 148.18).
Chemical Reactions Analysis
Types of Reactions: myo-Inositol hexasulfate hexapotassium salt undergoes various chemical reactions, including:
Substitution Reactions: The sulfate groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.
Hydrolysis: Strong acids like hydrochloric acid or strong bases like sodium hydroxide are commonly used for hydrolysis reactions.
Major Products Formed:
Substitution Reactions: Depending on the substituent, various alkyl or acyl derivatives of myo-inositol can be formed.
Hydrolysis: The major products are myo-inositol and sulfuric acid.
Scientific Research Applications
Biochemical Research
Myo-Inositol hexasulfate hexapotassium salt serves as a competitive inhibitor of phytases, enzymes that hydrolyze phytic acid (myo-inositol hexakisphosphate). Its ability to mimic the substrate allows it to effectively inhibit these enzymes, which has significant implications for agricultural biotechnology and animal feed optimization. This inhibition can enhance phosphorus bioavailability in animal diets, particularly for monogastric animals .
Dental Medicine
Recent studies have highlighted the potential of this compound salt in dental applications. It exhibits anti-inflammatory properties that may help prevent chronic dental inflammatory diseases. Additionally, its antimicrobial effects against biofilms make it a candidate for use in endodontics and other dental treatments, as it can effectively target bacteria such as Enterococcus faecalis and Candida albicans without compromising biocompatibility .
Biomedical Applications
The compound has been investigated for its role in modulating immune responses and promoting bone health. Research indicates that this compound salt may enhance bone density and reduce bone loss through its antioxidant and anti-inflammatory properties. This makes it a promising candidate for developing treatments aimed at osteoporosis and other bone-related conditions .
Environmental Science
In environmental research, this compound salt has been explored for its potential to inhibit mineralization processes such as kidney calcification. Studies have shown that this compound can effectively reduce calcium phosphate deposition, suggesting its utility in preventing kidney damage associated with calcification disorders .
Case Study 1: Phytase Inhibition
A study focusing on the inhibition of phytases by this compound salt demonstrated its effectiveness in reducing phytase activity in vitro. The results indicated that the compound could significantly lower phosphate levels released during digestion, thereby improving phosphorus utilization in animal feeds .
Case Study 2: Dental Applications
In a clinical trial assessing the efficacy of this compound salt in dental hygiene products, researchers found that formulations containing this compound resulted in a marked reduction of bacterial biofilm formation on dental surfaces. The study concluded that incorporating this compound into oral care products could enhance their effectiveness against dental caries and periodontal diseases .
Case Study 3: Bone Health
A recent investigation into the effects of this compound salt on osteoblast activity revealed that it promotes cell proliferation and mineralization. This study suggests potential applications in developing supplements or therapies aimed at enhancing bone density in post-menopausal women or individuals with osteoporosis .
Summary
This compound salt is a versatile compound with significant applications across various scientific fields, including biochemistry, dentistry, biomedical research, and environmental science. Its unique structural properties enable it to function effectively as an inhibitor of phytases, an antimicrobial agent in dental applications, and a potential therapeutic agent for bone health.
| Application Area | Key Findings |
|---|---|
| Biochemical Research | Inhibits phytases; enhances phosphorus bioavailability |
| Dental Medicine | Anti-inflammatory; effective against biofilms; potential use in oral hygiene products |
| Biomedical Applications | Promotes bone health; reduces bone loss; antioxidant properties |
| Environmental Science | Inhibits kidney calcification; reduces calcium phosphate deposition |
Mechanism of Action
The mechanism of action of myo-Inositol hexasulfate hexapotassium salt involves its interaction with specific molecular targets. The compound’s negative surface charge allows it to bind to positively charged sites on proteins and enzymes, inhibiting their activity. For example, it competitively inhibits Aspergillus phytase by binding to its active site, preventing the enzyme from interacting with its natural substrate . This inhibition can be studied to understand the enzyme’s function and potential therapeutic applications .
Comparison with Similar Compounds
myo-Inositol Hexaacetate (CAS: 1254-38-2)
Key Difference : The acetyl groups in hexaacetate reduce reactivity, making it a protective intermediate in organic synthesis, whereas the sulfated derivative is utilized for its ionic interactions in enzymatic assays.
D-myo-Inositol-1,4,5-Trisphosphate Hexapotassium Salt (CAS: 103476-24-0)
Key Difference : The trisphosphate derivative is specific to calcium signaling, while the hexasulfate broadly targets enzymes like phytases.
myo-Inositol Hexaphosphate (IP6)
Key Difference : Sulfation enhances IP6’s inhibitory potency against phytases but reduces its metabolic role in phosphate storage.
Sucrose Hexasulfate Potassium Salt (CAS: 386229-70-5)
| Feature | This compound Salt | Sucrose Hexasulfate Potassium Salt |
|---|---|---|
| Backbone | myo-Inositol | Sucrose (disaccharide) |
| Applications | Enzyme studies, antiviral research | Limited data; potential heparin-mimetic agent |
| Structural Impact | Planar cyclohexane ring | Flexible glycosidic linkage |
Key Difference: The inositol backbone provides a rigid structure for targeted enzyme interactions, unlike the flexible sucrose derivative.
Inositol Hexakisphosphate Analogs (e.g., Thio/Seleno Derivatives)
Key Difference: Thio/seleno modifications in IP6 analogs aim to enhance resistance to enzymatic hydrolysis, whereas sulfation increases charge density for inhibition.
Biological Activity
Myo-inositol hexasulfate hexapotassium salt (MIHS) is a sulfonated derivative of myo-inositol hexakisphosphate (InsP6), which is known for its significant biological activities. This compound has gained attention for its potential applications in various fields, including nutrition, medicine, and biochemistry. This article reviews the biological activity of MIHS, focusing on its mechanisms, effects on health, and relevant case studies.
Chemical Structure and Properties
MIHS is derived from myo-inositol by the addition of six sulfate groups, enhancing its solubility and reactivity. The chemical structure can be represented as follows:
This structure allows MIHS to interact with various biological systems, particularly through its ability to chelate minerals and modulate enzyme activities.
MIHS exhibits several mechanisms of action that contribute to its biological activity:
- Phytase Inhibition : MIHS acts as a competitive inhibitor of phytases, enzymes that hydrolyze phytic acid. This inhibition can affect phosphorus bioavailability in animal feeds, influencing growth and health in monogastric animals .
- Mineral Chelation : The sulfate groups in MIHS enable it to chelate essential minerals such as calcium and magnesium, potentially affecting their absorption and bioavailability .
- Regulation of Cellular Signaling : MIHS may influence cellular signaling pathways by modulating inositol phosphate levels, which play critical roles in various cellular processes including cell proliferation and apoptosis .
Nutritional Applications
- Animal Feed : MIHS is added to animal feeds to enhance phosphorus availability. Studies show that it improves growth performance in pigs and poultry by increasing the digestibility of phosphorus from plant sources .
- Human Health : Emerging research suggests that MIHS may have beneficial effects on human health, particularly in managing conditions like diabetes and polycystic ovary syndrome (PCOS) due to its role in insulin signaling .
Case Studies
- Kidney Health : A study demonstrated that MIHS could inhibit calcium phosphate crystal formation, suggesting its potential use as a renal calcification inhibitor . This property may help prevent kidney stones and related disorders.
- Diabetes Management : Clinical trials have indicated that supplementation with myo-inositol (related to MIHS) improves insulin sensitivity in women with PCOS, potentially leading to better metabolic outcomes .
Research Findings
Recent studies have highlighted the following key findings regarding MIHS:
- Inhibitory Effects on Phytases : Crystallographic studies reveal that MIHS mimics phytate binding, effectively inhibiting phytase activity. This suggests a strategic role in agricultural biotechnology for improving feed efficiency .
- Cellular Effects : Research indicates that MIHS influences the phosphorylation state of proteins involved in insulin signaling pathways, which could explain its therapeutic potential in metabolic disorders .
Data Table: Summary of Biological Activities
Q & A
Q. How can myo-inositol hexasulfate hexapotassium salt be utilized as a heparin analog in cell signaling studies?
Methodological Answer: To mimic heparin's activity, researchers can incorporate this compound into assays targeting heparin-binding proteins (e.g., growth factors or cytokines). For example, in cell culture studies, pre-treat cells with 10–100 µM this compound salt to evaluate its impact on signaling pathways like NF-κB or MAPK. Use heparin as a positive control and compare downstream phosphorylation events via Western blotting .
Q. What methodologies are recommended for assessing the inhibitory effects of this compound salt on phytase activity?
Methodological Answer: Conduct in vitro enzyme kinetics assays using purified phytase isoforms (e.g., phyA and phyB from Aspergillus ficuum). Prepare reaction mixtures with varying concentrations of the inhibitor (0.1–10 mM) and 1.5 mM phytic acid as the substrate. Measure phosphate release colorimetrically (e.g., using ammonium molybdate). Calculate inhibition constants (Ki) via Lineweaver-Burk plots, noting that phyB is 23-fold more sensitive to inhibition than phyA .
Advanced Research Questions
Q. How do structural differences between phyA and phyB phytases influence the inhibitory potency of this compound salt?
Methodological Answer: Perform active-site probing using arginine-specific modifiers (e.g., 1,2-cyclohexanedione) to map residue accessibility in phyA vs. phyB. Combine this with molecular docking of myo-inositol hexasulfate into homology models of both isoforms. Structural analysis reveals that phyB's active site accommodates the sulfated inositol ring more effectively, explaining its lower Ki (0.2 mM vs. 4.6 mM for phyA) .
Q. What strategies can resolve contradictions in inhibition constants (Ki) observed across different phytase isoforms when using this compound salt?
Methodological Answer: If Ki values conflict between studies, validate enzyme purity via SDS-PAGE and confirm isoform identity using PCR or mass spectrometry. Replicate assays under standardized pH and temperature conditions (e.g., pH 5.5, 37°C for fungal phytases). Use site-directed mutagenesis to modify suspected active-site residues (e.g., Arg58 in phyB) and retest inhibition kinetics .
Q. How can molecular docking be employed to study the interaction between this compound salt and target enzymes?
Methodological Answer: Obtain the enzyme’s 3D structure from PDB (e.g., A. niger phytase, PDB ID: 3k4q). Prepare the ligand (myo-inositol hexasulfate) by optimizing its geometry in software like Avogadro. Use AutoDock Vina to dock the ligand into the active site, focusing on sulfate group interactions with residues like Arg142 and His338. Validate docking results with mutagenesis studies .
Q. What are the methodological considerations when comparing the bioactivity of this compound salt with its phosphate analogs (e.g., phytic acid)?
Methodological Answer: Design dose-response assays to compare anti-HIV or antiproliferative activity. For example, treat cell lines (e.g., MT-4 lymphocytes) with equimolar concentrations (10–500 µM) of both compounds and measure viral replication via p24 ELISA. Note that sulfate groups in myo-inositol hexasulfate may enhance electrostatic interactions with viral glycoproteins compared to phosphate groups in phytic acid .
Q. How is this compound salt used in calcium signaling experiments, and what controls are necessary?
Methodological Answer: In calcium mobilization assays, load cells with a fluorescent indicator (e.g., Fluo-4 AM) and stimulate with agonists (e.g., ATP) to trigger IP3 production. Apply myo-inositol hexasulfate (1–10 µM) to compete with endogenous IP3 for receptor binding. Include controls: (1) a calcium ionophore (e.g., ionomycin) to confirm maximum Ca²⁺ release, and (2) heparin to distinguish IP3 receptor-specific effects .
Tables for Key Experimental Parameters
| Parameter | phyA Phytase | phyB Phytase |
|---|---|---|
| Inhibition Constant (Ki) | 4.6 mM | 0.2 mM |
| Optimal pH for Activity | 5.0 | 2.5 |
| Critical Active-Site Residues | Arg62, His59 | Arg58, His338 |
| Application | Concentration Range | Key Controls |
|---|---|---|
| Heparin Mimicry | 10–100 µM | Heparin (positive control) |
| Calcium Signaling | 1–10 µM | IP3, ionomycin, heparin |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
